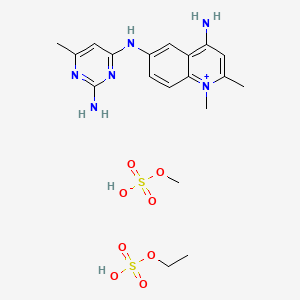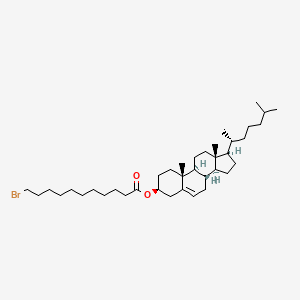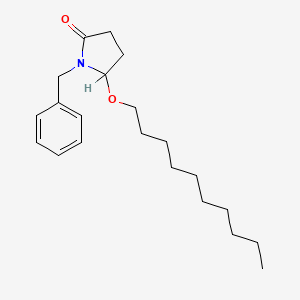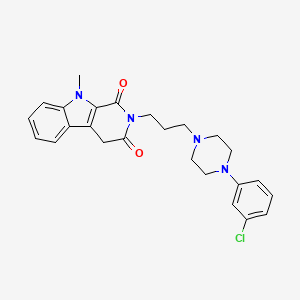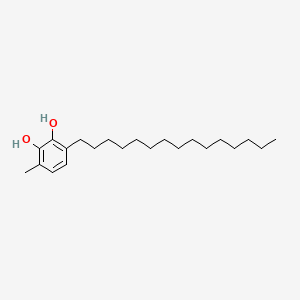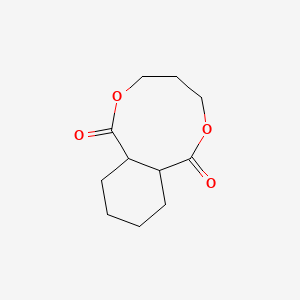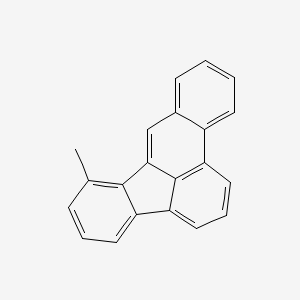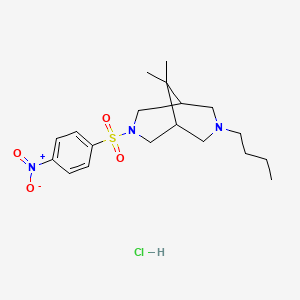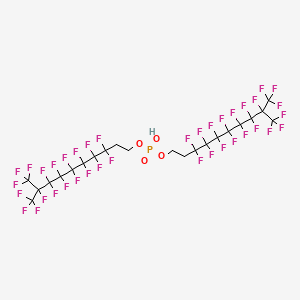![molecular formula C29H34O8 B12708873 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid CAS No. 168456-95-9](/img/structure/B12708873.png)
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid is a complex organic compound that combines the properties of both an alcohol and an acid. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of the hydroxypropoxy and phenyl groups with terephthalic acid gives this compound unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid typically involves multiple steps:
Formation of 2-Hydroxypropoxyphenylpropan-2-ylphenol: This intermediate is synthesized through a reaction between 2-hydroxypropoxybenzene and propan-2-ylbenzene under controlled conditions.
Esterification with Terephthalic Acid: The intermediate is then esterified with terephthalic acid in the presence of a catalyst, such as sulfuric acid, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The hydroxypropoxy and phenyl groups can interact with specific sites on these targets, leading to changes in their activity or function. The terephthalic acid component may also contribute to the compound’s overall effects by influencing its solubility, stability, or reactivity.
Comparison with Similar Compounds
Similar Compounds
1-[4-[2-[4-(2-Hydroxyethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol: Similar structure but with a hydroxyethoxy group instead of hydroxypropoxy.
1-[4-[2-[4-(2-Hydroxybutoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol: Similar structure but with a hydroxybutoxy group instead of hydroxypropoxy.
Uniqueness
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid is unique due to the specific combination of hydroxypropoxy and phenyl groups with terephthalic acid. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
168456-95-9 |
|---|---|
Molecular Formula |
C29H34O8 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid |
InChI |
InChI=1S/C21H28O4.C8H6O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23;9-7(10)5-1-2-6(4-3-5)8(11)12/h5-12,15-16,22-23H,13-14H2,1-4H3;1-4H,(H,9,10)(H,11,12) |
InChI Key |
YHRGLMUSBZIARA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O.C1=CC(=CC=C1C(=O)O)C(=O)O |
Related CAS |
168456-95-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


